

Introduction: The Imperative of Unambiguous Structure Elucidation in Drug Discovery

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Compound of Interest

Compound Name:	4-(2-Bromo-4-fluorobenzyl)morpholine
CAS No.:	1086600-40-9
Cat. No.:	B1439767

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In the landscape of modern drug discovery and development, the unequivocal confirmation of a molecule's structure is the bedrock upon which all subsequent research is built. The compound **4-(2-Bromo-4-fluorobenzyl)morpholine** is a key intermediate in the synthesis of various bioactive molecules, making its structural integrity a matter of paramount importance. This guide provides a comprehensive, technically-grounded framework for the complete structure elucidation of this compound, moving beyond a simple checklist of techniques to offer a strategic, field-proven workflow. As a self-validating system, the convergence of data from multiple orthogonal analytical techniques provides the highest degree of confidence in the assigned structure.

The Strategic Workflow: An Integrated Approach

The structure elucidation of a novel or key synthetic intermediate like **4-(2-Bromo-4-fluorobenzyl)morpholine** is not a linear process but rather an integrated puzzle where each piece of analytical data informs and corroborates the others. The workflow presented herein is designed to be a self-validating loop, ensuring the highest level of scientific rigor.

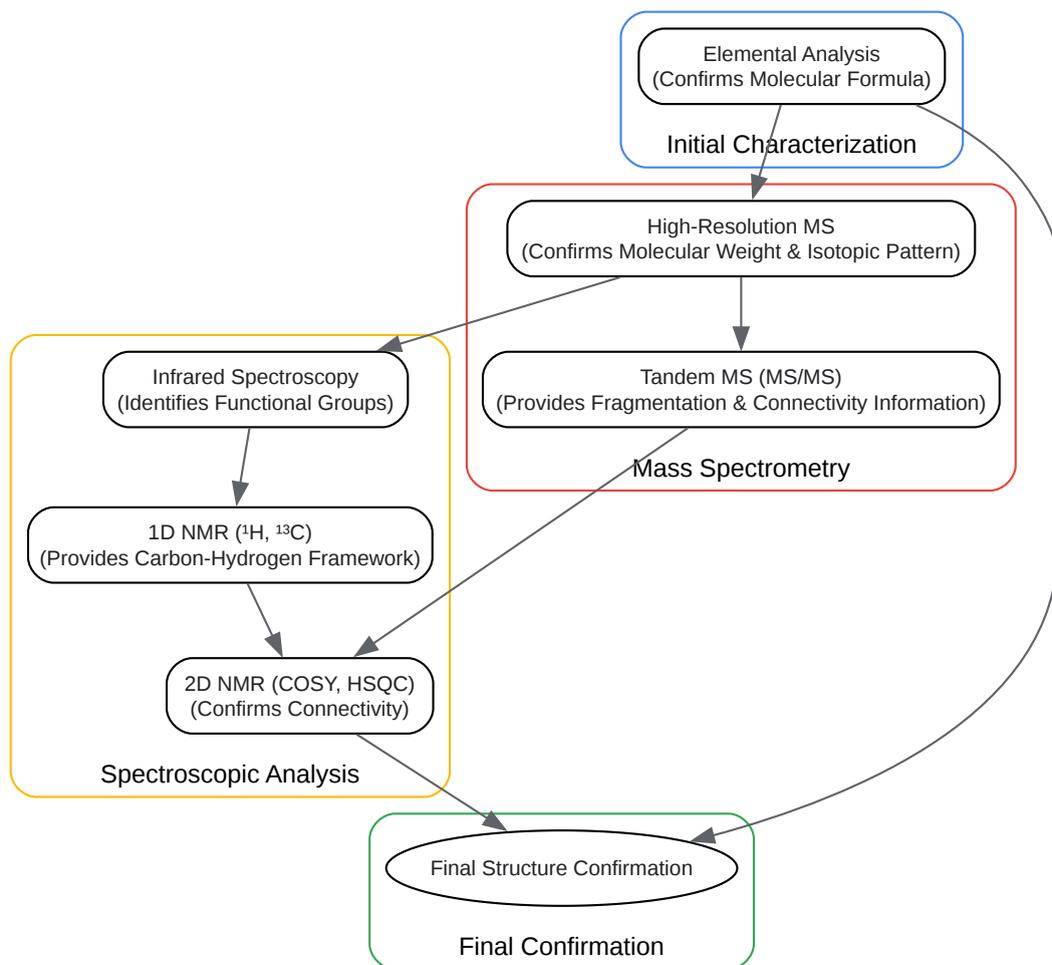


Figure 1: Integrated Workflow for Structure Elucidation

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Caption: A logical workflow for the elucidation of complex molecular structures.

Elemental Analysis: The Foundation of Molecular Formula

The first step in the characterization of any new compound is to establish its elemental composition. This provides the empirical formula and, in conjunction with mass spectrometry, the definitive molecular formula. For **4-(2-Bromo-4-fluorobenzyl)morpholine**, the expected molecular formula is $C_{11}H_{13}BrFNO$.

Expected Elemental Composition

Element	Symbol	Atomic Weight	Theoretical Percentage
Carbon	C	12.011	48.19%
Hydrogen	H	1.008	4.78%
Bromine	Br	79.904	29.15%
Fluorine	F	18.998	6.93%
Nitrogen	N	14.007	5.11%
Oxygen	O	15.999	5.84%

Experimental Protocol: CHN Combustion Analysis

Combustion analysis is a robust and widely used technique for determining the percentages of carbon, hydrogen, and nitrogen in an organic compound[1][2].

- **Sample Preparation:** Accurately weigh approximately 2-3 mg of the dried, pure compound into a tin capsule.
- **Instrument Calibration:** Calibrate the CHN analyzer using a certified standard, such as acetanilide.
- **Analysis:** The sample is combusted in a pure oxygen environment at a high temperature (typically around 900-1000°C). The resulting combustion gases (CO_2 , H_2O , and N_2) are separated by a chromatographic column and detected by a thermal conductivity detector.

- **Data Interpretation:** The instrument software calculates the percentage of each element based on the detector response and the initial sample weight. The experimental percentages should be within $\pm 0.4\%$ of the theoretical values to confirm the elemental composition.

Mass Spectrometry: Unveiling the Molecular Weight and Fragmentation Pathway

High-resolution mass spectrometry (HRMS) is indispensable for determining the accurate molecular weight of a compound, which, in turn, confirms the molecular formula. Furthermore, tandem mass spectrometry (MS/MS) provides valuable information about the molecule's structure through controlled fragmentation.

Expected High-Resolution Mass Spectrum

For **4-(2-Bromo-4-fluorobenzyl)morpholine**, the protonated molecule ($[M+H]^+$) is expected to be observed in positive ion mode electrospray ionization (ESI). The presence of bromine, with its two stable isotopes (^{79}Br and ^{81}Br in an approximate 1:1 ratio), will result in a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments, with two peaks separated by 2 m/z units of nearly equal intensity.

Ion	Calculated m/z ($[M+H]^+$) for $\text{C}_{11}\text{H}_{14}\text{BrFNO}^+$
$[M(^{79}\text{Br})+H]^+$	274.0242
$[M(^{81}\text{Br})+H]^+$	276.0222

Predicted Fragmentation Pattern (MS/MS)

The fragmentation of protonated benzylamines is well-documented and typically involves cleavage of the benzylic C-N bond[3][4]. The primary fragmentation pathways for **4-(2-Bromo-4-fluorobenzyl)morpholine** are predicted to be:

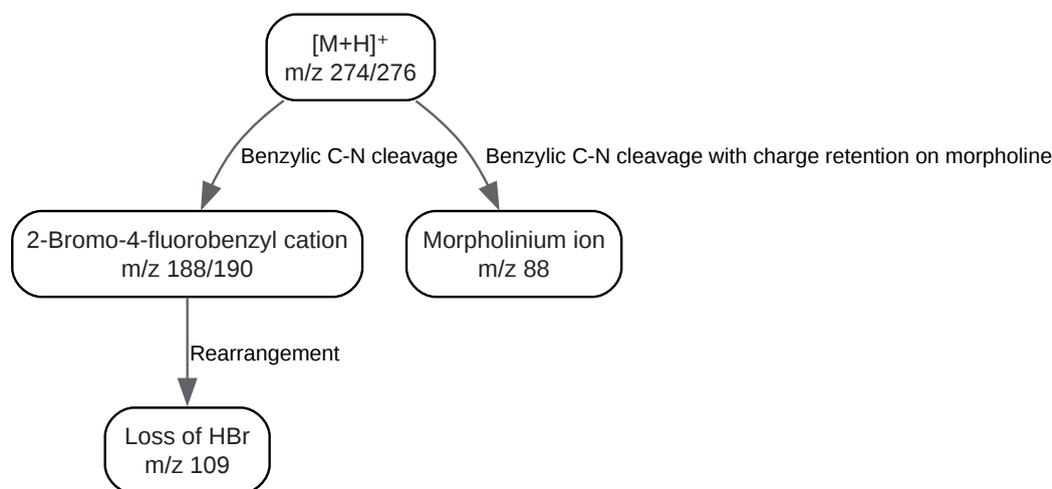


Figure 2: Proposed MS/MS Fragmentation Pathway

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Sources

- [1. Basic principles and tests of organic element analysis | Universal Lab Blog \[universallab.org\]](#)
- [2. researchgate.net \[researchgate.net\]](#)
- [3. An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [4. researchgate.net \[researchgate.net\]](#)
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